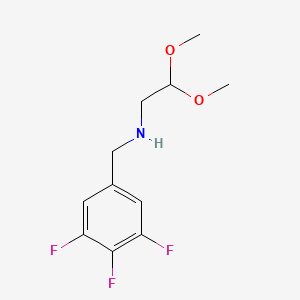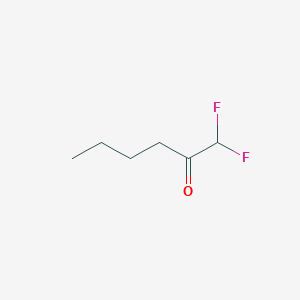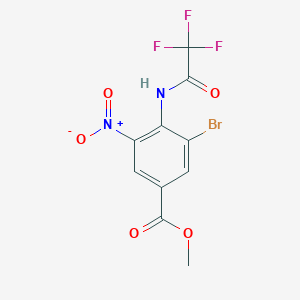
(R)-1-((tert-Butyldimethylsilyl)oxy)-5-(trimethylsilyl)pent-4-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-((tert-Butyldimethylsilyl)oxy)-5-(trimethylsilyl)pent-4-yn-2-ol is a complex organic compound that features both silyl and alkyne functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((tert-Butyldimethylsilyl)oxy)-5-(trimethylsilyl)pent-4-yn-2-ol typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) and trimethylsilyl chloride (TMS-Cl) in the presence of a base such as imidazole.
Formation of Alkyne: The alkyne moiety can be introduced through a coupling reaction, such as the Sonogashira coupling, using a palladium catalyst and a copper co-catalyst.
Purification: The final product is purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The silyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, NaBH4, or other reducing agents.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Protecting Groups: The silyl groups can serve as protecting groups for hydroxyl functionalities during multi-step synthesis.
Biology and Medicine
Drug Development:
Bioconjugation: The compound can be used in bioconjugation reactions to attach biomolecules to surfaces or other molecules.
Industry
Material Science: Applications in the development of new materials with specific properties.
Catalysis: Potential use as a catalyst or catalyst precursor in various industrial processes.
Mécanisme D'action
The mechanism of action of ®-1-((tert-Butyldimethylsilyl)oxy)-5-(trimethylsilyl)pent-4-yn-2-ol involves its interaction with molecular targets through its functional groups. The silyl groups can participate in various chemical reactions, while the alkyne moiety can undergo cycloaddition reactions. The specific pathways and molecular targets depend on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-1-((tert-Butyldimethylsilyl)oxy)-5-(trimethylsilyl)pent-4-yn-2-ol
- ®-1-((tert-Butyldimethylsilyl)oxy)-5-(trimethylsilyl)pent-4-yn-3-ol
- ®-1-((tert-Butyldimethylsilyl)oxy)-5-(trimethylsilyl)pent-4-yn-1-ol
Propriétés
Formule moléculaire |
C14H30O2Si2 |
|---|---|
Poids moléculaire |
286.56 g/mol |
Nom IUPAC |
(2R)-1-[tert-butyl(dimethyl)silyl]oxy-5-trimethylsilylpent-4-yn-2-ol |
InChI |
InChI=1S/C14H30O2Si2/c1-14(2,3)18(7,8)16-12-13(15)10-9-11-17(4,5)6/h13,15H,10,12H2,1-8H3/t13-/m1/s1 |
Clé InChI |
RRLVXOZCFUODSW-CYBMUJFWSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)OC[C@@H](CC#C[Si](C)(C)C)O |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC(CC#C[Si](C)(C)C)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-Methoxyphenyl)propyl]acetamide](/img/structure/B8629979.png)

![Benzyl [2-(dimethylcarbamoyl)ethyl]carbamate](/img/structure/B8629993.png)



![N-[(4-tert-Butylcyclohexyl)methyl]-3,4-difluoroaniline](/img/structure/B8630021.png)

![4-[2-(1-Ethoxyethoxy)ethoxy]-3,5-dimethoxybenzaldehyde](/img/structure/B8630034.png)



